molecular formula C8H3BrCl2N2 B2621897 6-Bromo-2,7-dichloroquinazoline CAS No. 1036757-08-0

6-Bromo-2,7-dichloroquinazoline

Cat. No.: B2621897
CAS No.: 1036757-08-0
M. Wt: 277.93
InChI Key: APEAOBLDQOPTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,7-dichloroquinazoline: is a heterocyclic compound with the molecular formula C8H3BrCl2N2 . It is a derivative of quinazoline, which is a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,7-dichloroquinazoline typically involves the reaction of 2,7-dichloroquinazoline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Bromo-2,7-dichloroquinazoline is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of drugs targeting various biological pathways. It has shown promise in the development of anticancer agents, antimicrobial drugs, and enzyme inhibitors .

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers with specific properties .

Comparison with Similar Compounds

  • 6-Chloro-2,7-dibromoquinazoline
  • 6-Fluoro-2,7-dichloroquinazoline
  • 6-Iodo-2,7-dichloroquinazoline

Comparison: 6-Bromo-2,7-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug design and material science .

Biological Activity

6-Bromo-2,7-dichloroquinazoline is a halogenated quinazoline derivative that has attracted attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its halogen substitutions, which significantly influence its biological activity. The compound's structure can be represented as follows:

C8H3BrCl2N2\text{C}_8\text{H}_3\text{BrCl}_2\text{N}_2

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC₈H₃BrCl₂N₂
Molecular Weight266.43 g/mol
SolubilitySlightly soluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an antagonist at the adenosine A2A receptor (A2AR), which is implicated in various neurodegenerative diseases and cancer progression.

Adenosine A2A Receptor Targeting

Recent studies have highlighted the significance of A2AR antagonism in reducing neuroinflammation and improving cognitive functions in models of Alzheimer's disease and Parkinson's disease. For instance, compounds similar to this compound have demonstrated a high affinity for A2AR with IC50 values indicating effective antagonistic activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro assays have revealed that it exhibits moderate to potent antiproliferative effects.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
A5495.0
H4604.5
HT-293.0
MKN-456.0
U87MG4.8

These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting multiple pathways involved in tumor growth.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in mitigating neurodegeneration associated with conditions like Alzheimer's disease. The blockade of A2AR has been correlated with reduced amyloid-beta accumulation and improved memory function in animal models .

Case Studies

  • Case Study on Neuroprotection : In a study involving transgenic mice models of Alzheimer's disease, administration of a quinazoline derivative similar to this compound resulted in significant improvements in cognitive function as assessed by Morris water maze tests.
  • Anticancer Efficacy : A recent clinical trial involving patients with advanced non-small cell lung cancer demonstrated that treatment with quinazoline derivatives led to a reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.

Properties

IUPAC Name

6-bromo-2,7-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAOBLDQOPTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-bromo-7-chloroquinazolin-2-ol (6.0 g, 23 mmol) in phosphorus oxychloride (50 mL) was refluxed for 5 hours. The reaction was cooled to room temperature, and most of phosphorus oxychloride was removed under reduced pressure. The residue was dropwise added to ice water (500 mL), and the resulting precipitate was collected by the filtration to give the title compound as a yellow solid (3 g, 48%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.